molecular formula C20H18N2O4S B306591 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306591
M. Wt: 382.4 g/mol
InChI Key: AHGPXVBNMROBBJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound with potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-inflammatory, anti-diabetic, and anti-cancer activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. This activation leads to the inhibition of pro-inflammatory cytokines and chemokines, the improvement of insulin sensitivity and glucose uptake, and the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). It also improves insulin sensitivity and glucose uptake by increasing the expression of glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1). Moreover, it induces apoptosis and inhibits cell proliferation in cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and has been extensively studied in various scientific research applications. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its synergistic effects with other drugs or natural compounds. Moreover, further studies are needed to determine its optimal dosage and administration route and to evaluate its long-term safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to develop it into a safe and effective drug.

Synthesis Methods

The synthesis of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzene-1,2-diamine with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with thioacetic acid to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The potential therapeutic properties of 2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide have been extensively studied in various scientific research applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and chemokines. It also has anti-diabetic properties by improving insulin sensitivity and glucose uptake in the body. Moreover, it has been reported to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.

properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N2O4S/c1-13-6-8-15(9-7-13)21-18(23)12-22-19(24)17(27-20(22)25)11-14-4-3-5-16(10-14)26-2/h3-11H,12H2,1-2H3,(H,21,23)/b17-11-

InChI Key

AHGPXVBNMROBBJ-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O

Origin of Product

United States

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